5-(Aminomethyl)piperidin-2-one

Description

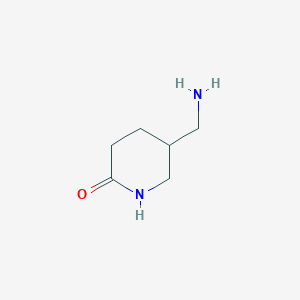

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-(aminomethyl)piperidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O/c7-3-5-1-2-6(9)8-4-5/h5H,1-4,7H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IASZWPMYNYDRFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NCC1CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80444241 | |

| Record name | 5-(aminomethyl)piperidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80444241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

339182-26-2 | |

| Record name | 5-(aminomethyl)piperidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80444241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-Depth Technical Guide to the Physicochemical Properties of 5-(Aminomethyl)piperidin-2-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of 5-(Aminomethyl)piperidin-2-one, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of experimentally derived data in public literature, this guide combines reported data with computed predictions and generalized experimental protocols to serve as a valuable resource for researchers.

Core Physicochemical Properties

This compound, with the molecular formula C₆H₁₂N₂O, is a piperidinone derivative featuring a primary aminomethyl substituent.[1] Its structure suggests a combination of hydrophilic and potentially reactive functional groups, influencing its chemical behavior and biological interactions.

Quantitative Physicochemical Data

The following table summarizes the available quantitative data for this compound. It is important to note that many of these values are computationally predicted and should be confirmed through experimental validation.

| Property | Value | Source |

| Molecular Formula | C₆H₁₂N₂O | PubChem[1] |

| Molecular Weight | 128.17 g/mol | PubChem[1] |

| Physical Form | Solid | Sigma-Aldrich[2], Fluorochem[3] |

| Melting Point | Not Reported | N/A |

| Boiling Point | Not Reported | N/A |

| Water Solubility | Soluble (predicted) | EvitaChem[4] |

| XLogP3 (Computed) | -1.1 | PubChem[1] |

| pKa (Predicted) | Not Reported | N/A |

Experimental Protocols

Synthesis of this compound

A plausible synthetic route to this compound can be adapted from established methods for the synthesis of piperidinone derivatives. A potential multi-step synthesis is outlined below.

References

An In-depth Technical Guide to 5-(Aminomethyl)piperidin-2-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-(Aminomethyl)piperidin-2-one, a heterocyclic compound of interest in medicinal chemistry and drug development. This document details its chemical identity, synthesis, physicochemical properties, and potential therapeutic applications, with a focus on its relevance to researchers in the pharmaceutical sciences.

Chemical Identity and Structure

This compound, a derivative of piperidinone, is characterized by a six-membered lactam ring substituted with an aminomethyl group at the 5-position.

Chemical Structure:

CAS Number: 339182-26-2[1][2][3]

Physicochemical and Spectroscopic Data

The following table summarizes the key physicochemical properties of this compound. While experimental spectroscopic data is not widely published, expected spectral characteristics are provided based on the analysis of its chemical structure and data from similar compounds.

| Property | Value | Reference |

| Molecular Formula | C6H12N2O | [4] |

| Molecular Weight | 128.17 g/mol | [4] |

| IUPAC Name | This compound | [4] |

| Physical Form | Solid | [2] |

| Storage Temperature | Refrigerator | [2] |

| Solubility | Expected to be soluble in water and polar organic solvents. Dihydrochloride salts of similar compounds show enhanced aqueous solubility.[5] | N/A |

| Predicted ¹H NMR | Signals expected for -CH2-NH2, ring protons, and the -NH- proton of the lactam. | N/A |

| Predicted ¹³C NMR | Signals for the carbonyl carbon, and the five distinct carbon atoms of the piperidine ring and the aminomethyl group are anticipated. | N/A |

| Predicted IR Spectrum | Characteristic peaks for N-H stretching (amine and amide), C=O stretching (amide I), and N-H bending (amide II) are expected. | N/A |

| Predicted Mass Spectrum | The molecular ion peak [M]+ is expected at m/z 128.10. | N/A |

Synthesis of this compound

Proposed Synthetic Workflow

The following diagram illustrates a logical workflow for the synthesis of this compound from 3-cyanopyridine.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol describes a potential multi-step synthesis of this compound.

Step 1: Synthesis of 5-Cyanomethyl-2-pyridone

-

Cyanomethylation of 3-Cyanopyridine: 3-Cyanopyridine is first converted to a dihydropyridine intermediate, which is then reacted with a cyanomethylating agent. Subsequent oxidation would yield 5-cyanomethyl-3-cyanopyridine.

-

Selective Hydrolysis: The 3-cyano group of 5-cyanomethyl-3-cyanopyridine can be selectively hydrolyzed to a carboxylic acid, followed by decarboxylation and tautomerization to yield 5-cyanomethyl-2-pyridone.

Step 2: Catalytic Hydrogenation to this compound

-

Reaction Setup: In a high-pressure reactor, dissolve 5-cyanomethyl-2-pyridone in a suitable solvent such as methanol or ethanol.

-

Catalyst Addition: Add a hydrogenation catalyst, for example, Raney Nickel or a rhodium-based catalyst.

-

Hydrogenation: The reactor is sealed and purged with hydrogen gas. The reaction mixture is stirred at an elevated temperature and pressure until the reaction is complete, which can be monitored by techniques like TLC or LC-MS.

-

Work-up and Purification: After cooling and releasing the pressure, the catalyst is filtered off. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography or recrystallization to yield this compound.

Potential Applications in Drug Development

While specific biological activities for this compound are not extensively documented, the piperidinone scaffold is a recognized pharmacophore in several classes of therapeutic agents. This suggests potential areas of investigation for this compound.

Inhibition of the MDM2-p53 Protein-Protein Interaction

The p53 tumor suppressor protein is a critical regulator of cell cycle arrest and apoptosis.[6] In many cancers, p53 is inactivated by the murine double minute 2 (MDM2) oncoprotein, which binds to p53 and promotes its degradation.[6] Small molecules that inhibit the MDM2-p53 interaction can reactivate p53's tumor-suppressing functions and are a promising strategy in cancer therapy.[6][7] Several potent and selective inhibitors of the MDM2-p53 interaction are based on the piperidinone scaffold.[6]

The following diagram illustrates the p53 signaling pathway and the role of MDM2, highlighting the point of intervention for piperidinone-based inhibitors.

Caption: The p53 signaling pathway and potential inhibition by this compound.

Sigma-1 Receptor Modulation

The sigma-1 receptor is an intracellular chaperone protein involved in a variety of cellular functions, including the modulation of ion channels, G-protein coupled receptors, and kinase signaling.[8] Ligands of the sigma-1 receptor have shown therapeutic potential in a range of neurological and psychiatric disorders.[9] The piperidine moiety is a common structural feature in many high-affinity sigma-1 receptor ligands.[8][9][10][11]

The diagram below depicts the cellular role of the sigma-1 receptor and how a piperidine-containing ligand could modulate its activity.

Caption: Modulation of the Sigma-1 receptor by a potential piperidine-based ligand.

Conclusion

This compound is a compound with a structure that suggests potential for biological activity, particularly in the areas of oncology and neuroscience. While specific experimental data for this molecule is limited, this guide provides a framework for its synthesis and outlines promising avenues for future research based on the well-established roles of the piperidinone scaffold in drug development. Further investigation into the synthesis and biological evaluation of this compound is warranted to fully explore its therapeutic potential.

References

- 1. NP-MRD: 13C NMR Spectrum (1D, 101 MHz, D2O, predicted) (NP0000084) [np-mrd.org]

- 2. This compound | 339182-26-2 [sigmaaldrich.com]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. This compound | C6H12N2O | CID 10749203 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 6-(Aminomethyl)piperidin-2-one hydrochloride | 118894-94-3 | Benchchem [benchchem.com]

- 6. Discovery of Potent and Simplified Piperidinone-Based Inhibitors of the MDM2–p53 Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The development of piperidinones as potent MDM2-P53 protein-protein interaction inhibitors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. New piperidine-based derivatives as sigma receptor ligands. Synthesis and pharmacological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. re.public.polimi.it [re.public.polimi.it]

- 11. Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Landscape of 5-(Aminomethyl)piperidin-2-one and its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The piperidine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous approved drugs and biologically active compounds.[1] Within this class, the 5-(aminomethyl)piperidin-2-one moiety and its derivatives represent a promising area for therapeutic innovation. This technical guide provides a comprehensive overview of the known biological activities associated with this structural motif and related piperidinone analogs. While specific data for the parent compound, this compound, is limited in publicly accessible literature, this document consolidates findings on structurally related derivatives, focusing on their anticancer, antimicrobial, and neuroprotective potential. This guide presents quantitative biological data in structured tables, details relevant experimental protocols, and visualizes key signaling pathways to support further research and development in this area.

Introduction

Piperidine and its derivatives are fundamental building blocks in the design of novel therapeutics, with applications spanning a wide range of diseases.[2] The piperidin-2-one (or δ-valerolactam) substructure is of particular interest due to its synthetic tractability and its presence in various biologically active molecules. The incorporation of an aminomethyl group at the 5-position introduces a key pharmacophoric element, offering a site for further derivatization and interaction with biological targets. This guide explores the therapeutic potential of this scaffold, drawing on data from analogous compounds to highlight promising avenues for drug discovery.

Anticancer Activity

Piperidinone derivatives have demonstrated significant potential as anticancer agents, with activities documented against a variety of cancer cell lines.[1][3] The mechanisms of action are often multifaceted, involving the modulation of key signaling pathways that control cell growth, proliferation, and apoptosis.[1]

Quantitative Anticancer Activity Data

The following table summarizes the in vitro cytotoxic activity of selected piperidinone derivatives and related compounds against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values provide a quantitative measure of their potency.

| Derivative/Compound | Cancer Cell Line | Cell Type | IC50 (µM) | Reference |

| Spirooxindolopyrrolidine-embedded piperidinone | FaDu | Hypopharyngeal carcinoma | Reportedly better than bleomycin | [3] |

| EF24 (a piperidinone derivative) | Various | Lung, breast, ovarian, cervical cancer | Not specified | [3] |

| Compound 17a (a piperidine derivative) | PC3 | Prostate cancer | Concentration-dependent inhibition | [1][4] |

| Piperine Derivative H7 | Hela | Cervical cancer | 11.86 ± 0.32 | [5] |

| Piperine Derivative H7 | MDA-MB-231 | Breast cancer | 10.50 ± 3.74 | [5] |

Signaling Pathways in Cancer

Several crucial signaling pathways are implicated in the anticancer effects of piperidine derivatives. These compounds can induce apoptosis and inhibit cell proliferation by modulating the expression of key regulatory proteins.[1]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Procedure:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO) for 24-72 hours.

-

MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value from the dose-response curve.

Antimicrobial Activity

The emergence of drug-resistant pathogens necessitates the discovery of novel antimicrobial agents. Piperidine derivatives have shown promise in this area, with some compounds exhibiting significant activity against various bacterial and fungal strains.[6]

Quantitative Antimicrobial Activity Data

The following table presents the minimum inhibitory concentration (MIC) values for selected piperidinothiosemicarbazone derivatives against Mycobacterium tuberculosis.

| Compound | M. tuberculosis (Standard Strain) MIC (µg/mL) | M. tuberculosis (Resistant Strain) MIC (µg/mL) | Reference |

| 9 | 2-4 | 0.5-4 | [6] |

| 10 | 2 | 0.5 | [6] |

| 13 | 4 | 4 | [6] |

| 14 | 2 | 4 | [6] |

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard laboratory procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Procedure:

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.

-

Serial Dilution: Perform a serial two-fold dilution of the test compound in a 96-well microtiter plate containing a suitable growth medium.

-

Inoculation: Inoculate each well with the microbial suspension. Include positive (microorganism and medium) and negative (medium only) controls.

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24-48 hours).

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Neuroprotective Effects

Neurodegenerative diseases pose a significant challenge to global health. Certain piperidine derivatives have been investigated for their potential neuroprotective effects, which are often attributed to their antioxidant, anti-inflammatory, and anti-apoptotic properties.[7]

Signaling Pathways in Neuroprotection

The neuroprotective mechanisms of piperidine-related compounds can involve the modulation of pathways that protect neurons from damage caused by oxidative stress and inflammation.

Experimental Protocol: In Vitro Neuroprotection Assay

Principle: This assay evaluates the ability of a compound to protect neuronal cells from a neurotoxic insult, such as glutamate-induced excitotoxicity or oxidative stress.

Procedure:

-

Cell Culture: Culture a suitable neuronal cell line (e.g., SH-SY5Y) or primary neurons.

-

Pre-treatment: Treat the cells with various concentrations of the test compound for a specified period (e.g., 1-2 hours).

-

Induction of Neurotoxicity: Expose the cells to a neurotoxic agent (e.g., glutamate, hydrogen peroxide, or MPP+).

-

Incubation: Incubate for a period sufficient to induce cell death in the control group (e.g., 24 hours).

-

Assessment of Cell Viability: Determine cell viability using methods such as the MTT assay, LDH release assay, or by counting viable cells after staining with trypan blue.

-

Data Analysis: Compare the viability of cells treated with the test compound to that of the control group to determine the neuroprotective effect.

Enzyme Inhibition

The 5-(aminomethyl)piperidine scaffold is structurally related to known inhibitors of various enzymes. Substituted 2-(aminomethyl)piperidines have been identified as a novel class of selective protein kinase C (PKC) inhibitors.[8]

Experimental Protocol: In Vitro Kinase Inhibition Assay

Principle: This assay measures the ability of a compound to inhibit the activity of a specific kinase enzyme.

Procedure:

-

Reaction Setup: In a microplate, combine the kinase enzyme, a substrate (e.g., a specific peptide), ATP, and the test compound at various concentrations in a suitable buffer.

-

Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a specific time to allow for substrate phosphorylation.

-

Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as radiometric assays (with [γ-32P]ATP), fluorescence-based assays, or antibody-based detection (e.g., ELISA).

-

Data Analysis: Calculate the percentage of kinase inhibition for each concentration of the test compound and determine the IC50 value.

Synthesis of this compound Derivatives

The synthesis of this compound and its derivatives typically involves multi-step procedures. For instance, the synthesis of the related compound, 5-(aminomethyl)-5-methylpiperidin-2-one, involves the formation of the piperidinone ring followed by aminomethylation.[9]

Conclusion and Future Directions

The this compound scaffold and its derivatives represent a promising, yet underexplored, area in medicinal chemistry. While direct biological data for the parent compound is scarce, the broader class of piperidinone and aminomethylpiperidine derivatives exhibits a wide range of encouraging biological activities, including potent anticancer, antimicrobial, and neuroprotective effects. The data and protocols presented in this guide serve as a foundation for future research. Further investigation into the synthesis and biological evaluation of a diverse library of this compound derivatives is warranted. Elucidating the structure-activity relationships and identifying the specific molecular targets and signaling pathways will be crucial for the rational design of novel therapeutic agents based on this versatile scaffold.

References

- 1. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. researchgate.net [researchgate.net]

- 5. Design, synthesis and biological evaluation of piperine derivatives as potent antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mechanisms and Potential Benefits of Neuroprotective Agents in Neurological Health - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Substituted 2-(aminomethyl)piperidines: a novel class of selective protein kinase C inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Buy 5-(Aminomethyl)-5-methylpiperidin-2-one (EVT-13356880) [evitachem.com]

Potential Therapeutic Targets of 5-(Aminomethyl)piperidin-2-one Analogs: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 5-(aminomethyl)piperidin-2-one scaffold is a promising heterocyclic structure in medicinal chemistry. Its derivatives have garnered attention for their potential to modulate key biological targets implicated in a range of diseases, including neurological disorders and cancer. This technical guide provides a comprehensive overview of the principal therapeutic targets for analogs of this compound, focusing on the GABA-A receptor and the MDM2-p53 protein-protein interaction. This document summarizes quantitative data, details relevant experimental protocols, and visualizes key signaling pathways and workflows to support further research and development in this area.

While specific quantitative data for this compound analogs are not extensively available in the public domain, the data presented herein for structurally related piperidinone and piperidine derivatives provide a strong foundation for predicting their therapeutic potential and guiding future structure-activity relationship (SAR) studies.

GABA-A Receptors: Modulating Neuronal Inhibition

The γ-aminobutyric acid type A (GABA-A) receptor is a ligand-gated ion channel that plays a crucial role in mediating fast inhibitory neurotransmission in the central nervous system. Its modulation presents a key therapeutic strategy for conditions such as anxiety, epilepsy, and sleep disorders. Piperidine-containing compounds have been shown to allosterically modulate GABA-A receptor activity.

Quantitative Data for Piperidine Analog Modulation of GABA-A Receptors

The following table summarizes the in vitro activity of various piperidine analogs on different GABA-A receptor subtypes. This data, primarily from studies on piperine and its derivatives, suggests that modifications to the piperidine ring can significantly impact potency and efficacy.

| Compound/Analog | Receptor Subtype | Assay Type | Parameter | Value | Reference |

| Piperine | α1β2γ2S | Two-Microelectrode Voltage-Clamp | EC50 | 52.4 ± 9.4 µM | [1] |

| Piperine | α2β2 | Two-Microelectrode Voltage-Clamp | EC50 | 42.8 ± 7.6 µM | [1] |

| Piperine | α3β2 | Two-Microelectrode Voltage-Clamp | EC50 | 59.6 ± 12.3 µM | [1] |

| Piperanine | α1β2γ2S | Two-Microelectrode Voltage-Clamp | EC50 | 56 µM | [1] |

Signaling Pathway: GABAergic Synapse

Activation of the GABA-A receptor by GABA, or its potentiation by modulators, leads to an influx of chloride ions, hyperpolarizing the neuron and thus inhibiting the generation of an action potential.

Experimental Protocol: Two-Microelectrode Voltage-Clamp (TEVC) Assay

The TEVC assay in Xenopus laevis oocytes is a robust method for characterizing the functional effects of compounds on ligand-gated ion channels like the GABA-A receptor.

1. Oocyte Preparation:

-

Harvest and defolliculate Stage V-VI oocytes from Xenopus laevis.

-

Inject oocytes with cRNA encoding the desired GABA-A receptor subunits (e.g., α1, β2, γ2S).

-

Incubate oocytes for 2-5 days at 16-18°C to allow for receptor expression.

2. Electrophysiological Recording:

-

Place an oocyte in a recording chamber continuously perfused with bathing solution (e.g., ND96).

-

Impale the oocyte with two glass microelectrodes filled with 3 M KCl, one for voltage sensing and one for current injection.

-

Clamp the membrane potential at a holding potential of -60 mV.

-

Apply GABA at a concentration that elicits a submaximal current (e.g., EC5-EC10) to establish a baseline response.

-

Co-apply the this compound analog with GABA and record the change in current amplitude.

-

Wash out the compound and GABA to allow the current to return to baseline.

3. Data Analysis:

-

Measure the peak current amplitude in the presence and absence of the test compound.

-

Calculate the percentage modulation of the GABA-evoked current.

-

Generate concentration-response curves to determine the EC50 (potency) and Emax (efficacy) of the analog.

Experimental Workflow: TEVC Assay

References

The Versatile Scaffold: 5-(Aminomethyl)piperidin-2-one as a Cornerstone in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: In the landscape of contemporary drug discovery, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutics. Among these, heterocyclic scaffolds have garnered significant attention due to their ability to confer desirable physicochemical and pharmacological properties upon drug candidates. The 5-(aminomethyl)piperidin-2-one moiety has emerged as a particularly valuable and versatile scaffold. Its inherent structural features, including a lactam ring, a chiral center, and a basic aminomethyl group, provide a unique three-dimensional framework that can be strategically exploited to engage with a variety of biological targets. This technical guide provides a comprehensive overview of the synthesis, key applications, and experimental considerations of this compound as a pivotal building block in medicinal chemistry, with a focus on its role in the development of inhibitors for Dipeptidyl Peptidase-4 (DPP-4), Poly (ADP-ribose) Polymerase (PARP), and Factor XIa (FXIa).

Physicochemical Properties of the Core Scaffold

The utility of this compound as a building block is rooted in its distinct physicochemical characteristics. These properties are crucial for its handling, reactivity, and the ultimate pharmacological profile of the molecules derived from it.

| Property | Value | Source |

| Molecular Formula | C₆H₁₂N₂O | PubChem CID: 10749203[1] |

| Molecular Weight | 128.17 g/mol | PubChem CID: 10749203[1] |

| IUPAC Name | This compound | PubChem CID: 10749203[1] |

| CAS Number | 339182-26-2 | Sigma-Aldrich |

| Physical Form | Solid | Sigma-Aldrich |

| Storage Temperature | Refrigerator | Sigma-Aldrich |

| Computed LogP | -1.1 | PubChem CID: 10749203[1] |

| Hydrogen Bond Donors | 2 | PubChem CID: 10749203[1] |

| Hydrogen Bond Acceptors | 2 | PubChem CID: 10749203[1] |

| Rotatable Bond Count | 2 | PubChem CID: 10749203[1] |

Synthesis of the this compound Scaffold

The synthesis of the chiral this compound core is a critical step in its utilization as a building block. While specific, detailed, and publicly available protocols for its asymmetric synthesis are not extensively documented in readily accessible literature, general synthetic strategies for related piperidinone structures provide a foundational understanding. A common approach involves the construction of the piperidinone ring followed by the introduction of the aminomethyl group.

A potential synthetic workflow for the chiral synthesis of this compound can be conceptualized as follows:

This generalized scheme highlights key transformations that would be necessary. The synthesis would likely begin with a readily available chiral starting material to establish the desired stereochemistry. Cyclization to form the piperidin-2-one ring is a crucial step, which could be achieved through various methods. Subsequent functional group manipulations would then set the stage for the introduction of the aminomethyl group, for instance, via reduction of a nitrile or a related functional group.

Applications in Drug Discovery: A Building Block for Potent Enzyme Inhibitors

The this compound scaffold has proven to be a highly effective starting point for the design of potent and selective enzyme inhibitors across different therapeutic areas.

Dipeptidyl Peptidase-4 (DPP-4) Inhibitors for Type 2 Diabetes

DPP-4 is a serine protease that plays a critical role in glucose homeostasis by inactivating incretin hormones such as glucagon-like peptide-1 (GLP-1). Inhibition of DPP-4 prolongs the action of incretins, leading to increased insulin secretion and reduced glucagon levels in a glucose-dependent manner. This makes DPP-4 a validated target for the treatment of type 2 diabetes.

The this compound core serves as an excellent scaffold for DPP-4 inhibitors. The primary amine of the aminomethyl group can form a key salt bridge with the glutamic acid residues (Glu205/Glu206) in the S2 pocket of the DPP-4 active site, while the piperidinone ring and its substituents can be optimized to occupy the S1 and other pockets, thereby enhancing potency and selectivity.

A notable example is the potent and selective DPP-4 inhibitor, (4S,5S)-5-(aminomethyl)-1-(2-(benzo[d][1][2]dioxol-5-yl)ethyl)-4-(2,5-difluorophenyl)piperidin-2-one (Compound 12v from Jadav et al.), which has demonstrated excellent in vitro potency and a long-acting antihyperglycemic effect in vivo.[2]

Quantitative Data for Aminomethyl-piperidone based DPP-4 Inhibitors:

| Compound | DPP-4 IC₅₀ (nM) | Selectivity vs. DPP-8 | Selectivity vs. DPP-9 | Reference |

| Compound 12v | 8.5 | >1000-fold | >1000-fold | Jadav et al., 2014[2] |

| Sitagliptin (reference) | 28 | - | - | [3] |

Pharmacokinetic Profile: While specific pharmacokinetic data for compound 12v is not detailed in the primary publication, related DPP-4 inhibitors (gliptins) generally exhibit favorable pharmacokinetic properties, including good oral bioavailability and a low potential for drug-drug interactions.[4][5] Many are primarily eliminated via renal excretion.[5][6]

DPP-4 Signaling Pathway and Inhibition:

Poly (ADP-ribose) Polymerase (PARP) Inhibitors for Cancer Therapy

PARP enzymes, particularly PARP-1 and PARP-2, are key players in the DNA damage response, primarily involved in the repair of single-strand breaks. Inhibiting PARP in cancer cells with existing DNA repair deficiencies (e.g., BRCA1/2 mutations) leads to the accumulation of DNA damage and cell death, a concept known as synthetic lethality.

PARP-1 DNA Repair Pathway and Inhibition:

Factor XIa (FXIa) Inhibitors for Anticoagulation

Factor XIa is a serine protease in the intrinsic pathway of the coagulation cascade. Inhibition of FXIa is a promising strategy for the development of new anticoagulants with a potentially lower risk of bleeding compared to existing therapies that target downstream factors like Factor Xa or thrombin.

The piperidinone scaffold has been investigated in the design of FXa inhibitors, and by extension, could be adapted for FXIa inhibition. The aminomethyl group of this compound could be designed to interact with the S1 pocket of FXIa, which typically accommodates basic residues. The rest of the molecule can be elaborated to achieve high affinity and selectivity. Although direct examples utilizing the this compound core for FXIa inhibitors were not found in the performed searches, the structural motifs are highly relevant.

Factor XIa in the Intrinsic Coagulation Cascade:

Experimental Protocols

Detailed, step-by-step experimental protocols are essential for the successful application of a building block in a research and development setting.

General Synthesis of a Piperidinone-based DPP-4 Inhibitor

While the specific, detailed experimental procedure for the synthesis of compound 12v from the Jadav et al. publication was not available in the supplementary information of the searched articles, a general procedure for the synthesis of related aminopiperidine-based compounds can be outlined. This typically involves N-alkylation of the piperidinone nitrogen followed by deprotection of the aminomethyl group if it is initially protected.

In Vitro DPP-4 Inhibition Assay

Principle: The inhibitory activity of a compound against DPP-4 is determined by measuring the cleavage of a fluorogenic substrate, Gly-Pro-AMC (Glycyl-L-prolyl-7-amino-4-methylcoumarin). Cleavage of the substrate by DPP-4 releases the highly fluorescent AMC, and the rate of fluorescence increase is proportional to the enzyme activity.

Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of the test compound in DMSO.

-

Dilute recombinant human DPP-4 enzyme in assay buffer (e.g., Tris-HCl buffer, pH 7.5).

-

Prepare a solution of Gly-Pro-AMC substrate in assay buffer.

-

-

Assay Procedure (96-well plate format):

-

Add assay buffer to each well.

-

Add the test compound solution at various concentrations (typically in triplicate).

-

Add the DPP-4 enzyme solution to all wells except the blank.

-

Incubate the plate at 37°C for a pre-determined time (e.g., 10-15 minutes).

-

Initiate the reaction by adding the Gly-Pro-AMC substrate solution to all wells.

-

Measure the fluorescence intensity kinetically over a period of time (e.g., 30-60 minutes) using a microplate reader with excitation at ~360 nm and emission at ~460 nm.

-

-

Data Analysis:

-

Calculate the rate of reaction (slope of the fluorescence versus time curve).

-

Determine the percent inhibition for each concentration of the test compound relative to a DMSO control.

-

Calculate the IC₅₀ value by fitting the concentration-response data to a suitable equation.

-

In Vitro PARP-1 Inhibition Assay

Principle: This assay measures the incorporation of biotinylated NAD+ onto histone proteins by PARP-1 in the presence of damaged DNA. The amount of biotinylated histone is then quantified using a streptavidin-HRP conjugate and a chemiluminescent substrate.

Protocol:

-

Plate Preparation:

-

Use a 96-well plate pre-coated with histone proteins.

-

-

Reagent Preparation:

-

Prepare a stock solution of the test compound in DMSO.

-

Prepare a reaction mixture containing activated DNA, biotinylated NAD+, and PARP-1 enzyme in assay buffer.

-

-

Assay Procedure:

-

Add the test compound solution at various concentrations to the wells.

-

Add the PARP-1 reaction mixture to initiate the enzymatic reaction.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Wash the wells to remove unreacted components.

-

Add streptavidin-HRP conjugate and incubate.

-

Wash the wells again.

-

Add a chemiluminescent substrate and measure the light output using a luminometer.

-

-

Data Analysis:

-

Calculate the percent inhibition for each concentration of the test compound.

-

Determine the IC₅₀ value.

-

In Vitro Factor XIa Inhibition Assay

Principle: The activity of FXIa is measured by its ability to cleave a specific chromogenic substrate. The cleavage releases a chromophore (e.g., p-nitroaniline, pNA), which can be measured spectrophotometrically at 405 nm.

Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of the test compound in DMSO.

-

Dilute human Factor XIa in assay buffer (e.g., Tris-HCl, NaCl, pH 7.4).

-

Prepare a solution of a chromogenic FXIa substrate (e.g., S-2366) in water or assay buffer.

-

-

Assay Procedure:

-

Add assay buffer and the test compound solution to the wells of a 96-well plate.

-

Add the FXIa solution and incubate for a short period.

-

Initiate the reaction by adding the chromogenic substrate.

-

Monitor the change in absorbance at 405 nm over time using a microplate reader.

-

-

Data Analysis:

-

Calculate the reaction rate from the linear portion of the absorbance curve.

-

Determine the percent inhibition and IC₅₀ value for the test compound.

-

Conclusion

This compound is a privileged scaffold in medicinal chemistry, offering a unique combination of structural features that are amenable to the design of potent and selective enzyme inhibitors. Its successful application in the development of DPP-4 inhibitors highlights its potential as a core building block in drug discovery. While its utility in targeting PARP and Factor XIa is conceptually strong, further exploration and publication of specific examples are anticipated. The synthetic accessibility and the rich chemical space that can be explored from this versatile building block ensure its continued importance in the quest for novel and effective therapeutics. This guide provides a foundational resource for researchers aiming to leverage the potential of this compound in their drug discovery programs.

References

- 1. This compound | C6H12N2O | CID 10749203 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Design, synthesis and biological evaluation of novel aminomethyl-piperidones based DPP-IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of β-Amino Carbonyl 6-(Aminomethyl)- and 6-(Hydroxymethyl)pyrazolopyrimidines for DPP-4 Inhibition Study - Chung - Current Medicinal Chemistry [rjraap.com]

- 4. researchgate.net [researchgate.net]

- 5. Pharmacokinetics of dipeptidylpeptidase-4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The pharmacokinetic considerations and adverse effects of DPP-4 inhibitors [corrected] - PubMed [pubmed.ncbi.nlm.nih.gov]

The Piperidine Scaffold: A Cornerstone in Central Nervous System Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The piperidine ring, a simple six-membered nitrogen-containing heterocycle, is a ubiquitous and highly privileged scaffold in medicinal chemistry. Its prevalence in numerous clinically successful Central Nervous System (CNS) drugs underscores its importance in the design of new therapeutic agents targeting the brain. This technical guide provides a comprehensive overview of the role of piperidine scaffolds in CNS drug discovery, detailing their presence in key drug classes, the structure-activity relationships that govern their function, and the experimental methodologies used to characterize their activity.

The Significance of the Piperidine Moiety in CNS Drugs

The utility of the piperidine scaffold in CNS drug design can be attributed to several key physicochemical and structural properties.[1] The basic nitrogen atom, which is typically protonated at physiological pH, can engage in crucial ionic interactions with acidic residues in target proteins such as G-protein coupled receptors (GPCRs) and transporters. Furthermore, the piperidine ring's three-dimensional chair or boat conformations allow for precise spatial orientation of substituents, enabling optimized interactions with complex biological targets.[1]

The incorporation of a piperidine moiety can significantly influence a molecule's pharmacokinetic profile. It can modulate lipophilicity, which is a critical factor for blood-brain barrier (BBB) penetration, and can also impact metabolic stability, thereby affecting the drug's half-life and duration of action.[1]

Piperidine Scaffolds in Major CNS Drug Classes

Piperidine-containing compounds have shown remarkable success in a wide range of CNS-active drug classes. Below are key examples of such drugs, with their quantitative data summarized in the tables that follow.

Dopamine and Norepinephrine Reuptake Inhibitors

A prominent example in this class is methylphenidate , widely prescribed for the treatment of Attention Deficit Hyperactivity Disorder (ADHD).[2] Methylphenidate, which contains a piperidine ring, functions by blocking the dopamine transporter (DAT) and the norepinephrine transporter (NET), leading to increased concentrations of these neurotransmitters in the synaptic cleft.[2][3][4][5][6] This enhanced dopaminergic and noradrenergic signaling is believed to improve attention and reduce hyperactivity.

Antipsychotics

Many typical and atypical antipsychotics feature a piperidine scaffold. Haloperidol , a typical antipsychotic, is a potent antagonist of the dopamine D2 receptor.[7] Its clinical efficacy in treating psychosis is attributed to the blockade of this receptor in the mesolimbic pathway. Risperidone , an atypical antipsychotic, also contains a piperidine moiety and exhibits high affinity for both dopamine D2 and serotonin 5-HT2A receptors.[8][9]

Opioid Analgesics

The piperidine ring is a core structural feature of many potent opioid analgesics. Fentanyl , a synthetic opioid, is a powerful agonist of the µ-opioid receptor.[10] Its analgesic effects are mediated through the activation of these receptors in the brain and spinal cord, leading to a reduction in the perception of pain.

Acetylcholinesterase Inhibitors

In the treatment of Alzheimer's disease, piperidine-based drugs have also made a significant impact. Donepezil is a reversible inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[11][12] By inhibiting AChE, donepezil increases the levels of acetylcholine in the brain, which is thought to improve cognitive function in patients with Alzheimer's disease.[11]

Quantitative Data of Representative Piperidine-Containing CNS Drugs

The following tables summarize the binding affinities and pharmacokinetic properties of several key piperidine-containing CNS drugs.

Table 1: In Vitro Binding Affinities of Piperidine-Containing CNS Drugs

| Drug | Primary Target(s) | Kᵢ (nM) | IC₅₀ (nM) |

| Methylphenidate | DAT, NET | DAT: 121, NET: 393 | DAT: 33 (d-threo), NET: 244 (d-threo) |

| Haloperidol | D₂ Receptor | 1.5 | - |

| Risperidone | D₂ Receptor, 5-HT₂A Receptor | D₂: 3.1, 5-HT₂A: 0.16 | - |

| Fentanyl | µ-Opioid Receptor | 1.1 | - |

| Donepezil | Acetylcholinesterase (AChE) | 2.9 | 6.7 |

Table 2: Pharmacokinetic Properties and Brain Penetration of Piperidine-Containing CNS Drugs

| Drug | Bioavailability (%) | Protein Binding (%) | Half-life (h) | Kp,uu |

| Methylphenidate | 11-52 | 10-33 | 2-3 | ~1 |

| Haloperidol | 60-70 | ~90 | 14-37 | 1.51 |

| Risperidone | ~70 | 90 | 3-20 | 0.44 |

| Fentanyl | 33-92 (route dependent) | 80-85 | 3-12 | ~1 |

| Donepezil | ~100 | 96 | ~70 | ~0.8 |

Signaling Pathways and Experimental Workflows

Visualizing the complex biological and experimental processes is crucial for understanding the role of piperidine scaffolds in CNS drug discovery. The following diagrams, created using the DOT language, illustrate key signaling pathways and a general experimental workflow.

Signaling Pathways

Experimental and Logical Workflows

Detailed Experimental Protocols

A rigorous and standardized experimental approach is essential for the characterization of novel piperidine-based CNS drug candidates. The following sections provide detailed methodologies for key in vitro and in vivo assays.

Radioligand Binding Assay for GPCRs

Objective: To determine the binding affinity (Kᵢ) of a piperidine-containing compound for a specific GPCR target.

Materials:

-

Cell membranes expressing the target GPCR

-

Radioligand specific for the target receptor (e.g., [³H]-spiperone for D₂ receptors)

-

Test compound (piperidine derivative)

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4)

-

Non-specific binding control (a high concentration of a known ligand for the target receptor)

-

96-well filter plates

-

Scintillation cocktail and counter

Methodology:

-

Preparation: Thaw the cell membrane preparation on ice and resuspend in assay buffer to a final protein concentration of 5-20 µ g/well . Prepare serial dilutions of the test compound in assay buffer.

-

Assay Setup: In a 96-well plate, add in the following order:

-

50 µL of assay buffer (for total binding) or non-specific binding control.

-

50 µL of various concentrations of the test compound.

-

50 µL of radioligand at a concentration close to its Kₔ.

-

100 µL of the cell membrane suspension.

-

-

Incubation: Incubate the plate at room temperature (or 37°C) for 60-90 minutes to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC₅₀ value using non-linear regression analysis. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

In Vivo Microdialysis for Brain Pharmacokinetics

Objective: To determine the unbound brain-to-plasma partition coefficient (Kp,uu) of a piperidine-containing CNS drug candidate.

Materials:

-

Male Wistar rats (250-300 g)

-

Stereotaxic apparatus

-

Microdialysis probes (e.g., 4 mm membrane length)

-

Guide cannula

-

Micro-infusion pump

-

Fraction collector

-

Artificial cerebrospinal fluid (aCSF)

-

Test compound

-

Analytical system (e.g., LC-MS/MS)

Methodology:

-

Surgical Implantation: Anesthetize the rat and place it in the stereotaxic frame. Implant a guide cannula into the target brain region (e.g., striatum). Allow the animal to recover for at least 24 hours.

-

Probe Insertion: On the day of the experiment, insert the microdialysis probe through the guide cannula.

-

Perfusion and Equilibration: Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min). Allow the system to equilibrate for at least 60 minutes.

-

Drug Administration: Administer the test compound to the animal (e.g., via intravenous or intraperitoneal injection).

-

Sample Collection: Collect dialysate samples at regular intervals (e.g., every 20-30 minutes) into vials using a fraction collector. Simultaneously, collect blood samples at specified time points.

-

Sample Analysis: Analyze the concentration of the test compound in the dialysate and plasma samples using a validated LC-MS/MS method.

-

Data Analysis: Calculate the area under the concentration-time curve (AUC) for both the unbound brain concentration (from dialysate) and the unbound plasma concentration (plasma concentration corrected for plasma protein binding). The Kp,uu is calculated as the ratio of the brain AUC to the plasma AUC.

Whole-Cell Patch Clamp Electrophysiology

Objective: To investigate the effect of a piperidine-containing compound on the activity of ion channels or receptor-mediated currents in neurons.

Materials:

-

Cultured neurons or acute brain slices

-

Patch-clamp rig (microscope, micromanipulator, amplifier, digitizer)

-

Borosilicate glass capillaries for pulling patch pipettes

-

External recording solution (e.g., artificial cerebrospinal fluid)

-

Internal pipette solution (composition depends on the target current)

-

Test compound

Methodology:

-

Preparation: Prepare brain slices or cultured neurons for recording. Pull patch pipettes to a resistance of 3-7 MΩ.

-

Patching: Under visual guidance, approach a neuron with the patch pipette containing the internal solution. Apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.

-

Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette tip, establishing the whole-cell configuration.

-

Recording: Clamp the cell at a desired holding potential (voltage-clamp) or record membrane potential changes (current-clamp).

-

Drug Application: After obtaining a stable baseline recording, perfuse the external solution containing the test compound onto the cell.

-

Data Acquisition: Record the changes in ionic currents or membrane potential in response to the test compound.

-

Data Analysis: Analyze the recorded traces to determine the effect of the compound on channel kinetics, current amplitude, or neuronal firing properties. Concentration-response curves can be generated to determine the EC₅₀ or IC₅₀ of the compound.

Conclusion

The piperidine scaffold remains a cornerstone in the design and development of CNS-active drugs. Its structural and physicochemical properties provide a versatile platform for creating compounds that can effectively cross the blood-brain barrier and interact with a wide array of CNS targets. The continued exploration of structure-activity relationships, coupled with advanced experimental methodologies, will undoubtedly lead to the discovery of novel piperidine-based therapeutics for a range of neurological and psychiatric disorders. This guide provides a foundational understanding of these principles and practices for professionals dedicated to advancing the field of CNS drug discovery.

References

- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Norepinephrine–dopamine reuptake inhibitor - Wikipedia [en.wikipedia.org]

- 3. Serotonin–norepinephrine–dopamine reuptake inhibitor - Wikipedia [en.wikipedia.org]

- 4. americanaddictioncenters.org [americanaddictioncenters.org]

- 5. How SSRIs, SNRIs, and Other Reuptake Inhibitors Work [verywellmind.com]

- 6. my.clevelandclinic.org [my.clevelandclinic.org]

- 7. Plasma concentrations of haloperidol are related to CYP2D6 genotype at low, but not high doses of haloperidol in Korean schizophrenic patients - PMC [pmc.ncbi.nlm.nih.gov]

- 8. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]

- 9. The pharmacokinetics of risperidone in humans: a summary - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Fentanyl Absorption, Distribution, Metabolism, and Excretion (ADME): Narrative Review and Clinical Significance Related to Illicitly-Manufactured Fentanyl - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Pharmacokinetic and pharmacodynamic evaluation of donepezil for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

5-(Aminomethyl)piperidin-2-one Derivatives: A Technical Guide for Anticancer Research

For Researchers, Scientists, and Drug Development Professionals

The quest for novel and effective anticancer therapeutics has led to the exploration of a diverse range of chemical scaffolds. Among these, the 5-(aminomethyl)piperidin-2-one core structure has emerged as a promising pharmacophore for the development of new anticancer agents. This technical guide provides an in-depth overview of the synthesis, anticancer activity, and mechanisms of action of this compound derivatives, offering a valuable resource for researchers in the field of oncology drug discovery.

Introduction to the this compound Scaffold

The piperidine ring is a prevalent heterocyclic motif found in numerous natural products and synthetic pharmaceuticals, exhibiting a wide spectrum of biological activities. The this compound scaffold, a substituted lactam, presents a unique three-dimensional structure with multiple points for chemical modification, allowing for the fine-tuning of its pharmacological properties. The presence of the aminomethyl group at the C5 position and the lactam functionality are key features that can influence molecular interactions with biological targets, potentially leading to potent and selective anticancer effects.

Synthesis of this compound Derivatives

The synthesis of the core this compound structure can be achieved through various synthetic routes. A common strategy involves the construction of the piperidin-2-one ring followed by the introduction of the aminomethyl group.

General Synthetic Scheme

A representative synthetic approach to this compound derivatives is outlined below. This multi-step synthesis typically begins with readily available starting materials and involves key reactions such as Michael addition, cyclization, and functional group transformations.

Figure 1. Generalized synthetic workflow for this compound derivatives.

Anticancer Activity of this compound Derivatives

Several studies have highlighted the potential of this compound derivatives as potent anticancer agents. Their cytotoxic effects have been evaluated against a panel of human cancer cell lines, demonstrating a broad spectrum of activity.

In Vitro Cytotoxicity Data

The anticancer efficacy of these derivatives is typically assessed using in vitro cytotoxicity assays, with the half-maximal inhibitory concentration (IC50) being a key parameter to quantify their potency. The following table summarizes the reported IC50 values for representative this compound derivatives against various cancer cell lines.

| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |

| XVIe | 2,4,7-Trisubstituted Quinazoline | MGC-803 (Gastric Cancer) | 0.74 | [1] |

Note: Data for a broader range of this compound derivatives is still emerging in the scientific literature.

Mechanism of Action

The anticancer effects of this compound derivatives are attributed to their ability to induce programmed cell death (apoptosis) and interfere with the cell cycle progression in cancer cells.

Induction of Apoptosis

Apoptosis is a crucial mechanism for eliminating cancerous cells. Studies have shown that these derivatives can trigger the apoptotic cascade through the activation of caspases, which are key executioner proteins in this process. The intrinsic apoptotic pathway, involving the mitochondria, appears to be a significant route for the induction of cell death by these compounds.

Figure 2. Intrinsic apoptosis pathway induced by this compound derivatives.

Cell Cycle Arrest

In addition to inducing apoptosis, these derivatives have been observed to cause cell cycle arrest at specific phases, thereby inhibiting the proliferation of cancer cells. For instance, compound XVIe has been shown to induce G0/G1 phase arrest in MGC-803 cells[1]. This disruption of the normal cell cycle progression prevents cancer cells from dividing and growing.

Signaling Pathways

The anticancer activities of piperidinone-based compounds are often mediated through the modulation of critical intracellular signaling pathways that are frequently dysregulated in cancer. While the specific pathways targeted by the this compound core are under active investigation, related piperidine and piperidinone derivatives have been shown to impact key cancer-related pathways.

PI3K/Akt/mTOR Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a central regulator of cell growth, proliferation, and survival, and its hyperactivation is a common feature of many cancers.[2][3] Piperazine derivatives, which share structural similarities with piperidines, have been shown to inhibit this pathway, leading to a reduction in cancer cell viability.[4] It is plausible that this compound derivatives may also exert their anticancer effects by targeting components of the PI3K/Akt/mTOR pathway.

Figure 3. Potential inhibition of the PI3K/Akt/mTOR signaling pathway by this compound derivatives.

Experimental Protocols

To facilitate further research in this area, detailed methodologies for key in vitro experiments are provided below.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

This compound derivative (dissolved in a suitable solvent, e.g., DMSO)

-

MTT solution (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at an appropriate density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

-

Compound Treatment: The following day, replace the medium with fresh medium containing various concentrations of the this compound derivative. Include a vehicle control (solvent alone).

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

-

Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[5][6][7]

Figure 4. Experimental workflow for the MTT assay.

Western Blot Analysis for Protein Expression

Western blotting is a technique used to detect and quantify the expression levels of specific proteins, providing insights into the molecular mechanisms of action of the test compounds.

Materials:

-

Treated and control cell lysates

-

Protein assay kit (e.g., BCA or Bradford)

-

Laemmli sample buffer

-

Polyacrylamide gels

-

Electrophoresis and transfer apparatus

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary and secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Extraction: Lyse treated and control cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay.

-

SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with a blocking buffer to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Add a chemiluminescent substrate to the membrane and detect the signal using an imaging system.

-

Analysis: Quantify the band intensities and normalize them to a loading control (e.g., β-actin or GAPDH) to determine the relative changes in protein expression.[8][9][10]

Figure 5. General workflow for Western blot analysis.

Future Directions

The this compound scaffold represents a promising starting point for the development of novel anticancer agents. Future research efforts should focus on:

-

Expansion of the Chemical Library: Synthesizing and evaluating a wider range of derivatives to establish a comprehensive structure-activity relationship (SAR).

-

Elucidation of Specific Molecular Targets: Identifying the direct protein targets of these compounds to better understand their mechanism of action.

-

In Vivo Efficacy Studies: Assessing the antitumor activity of lead compounds in preclinical animal models of cancer.

-

Pharmacokinetic and Toxicological Profiling: Evaluating the drug-like properties and safety profiles of promising candidates.

By systematically exploring the therapeutic potential of this compound derivatives, the scientific community can pave the way for the development of new and effective treatments for cancer.

References

- 1. researchgate.net [researchgate.net]

- 2. Targeting the PI3K/Akt/mTOR pathway: effective combinations and clinical considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. A novel piperazine derivative potently induces caspase-dependent apoptosis of cancer cells via inhibition of multiple cancer signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. atcc.org [atcc.org]

- 7. blog.quartzy.com [blog.quartzy.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

Exploring the Mechanism of Action of 5-(Aminomethyl)piperidin-2-one Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 5-(aminomethyl)piperidin-2-one scaffold is a key heterocyclic structure that has garnered significant interest in medicinal chemistry due to its presence in a variety of biologically active compounds. The inherent structural features, including a lactam ring and a basic aminomethyl side chain, provide a versatile platform for designing molecules that can interact with a range of biological targets. While comprehensive research on the precise mechanism of action for the unsubstituted this compound core is limited in publicly available literature, extensive studies on closely related N-substituted piperidine derivatives have elucidated a prominent mechanism involving the modulation of the sigma-1 (σ1) receptor. This technical guide will provide an in-depth exploration of this mechanism, drawing upon data from well-characterized N-substituted piperidine analogs to infer the potential activities of the broader class of this compound compounds.

The aminomethyl group is capable of forming hydrogen bonds and engaging in electrostatic interactions with the active sites of molecular targets, such as enzymes and receptors, potentially leading to the inhibition or activation of various biological pathways. This guide will focus on the interaction of N-substituted piperidine derivatives with the sigma-1 receptor, a transmembrane protein expressed in various tissues, particularly in the central nervous system.

Core Mechanism of Action: Sigma-1 Receptor Modulation

N-substituted piperidine derivatives have been identified as potent ligands for the sigma-1 (σ1) receptor. The σ1 receptor is a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface that modulates a variety of cellular functions, including calcium signaling, ion channel activity, and cell survival. Ligands can act as either agonists or antagonists at the σ1 receptor, leading to distinct downstream effects. The interaction of piperidine-based compounds with this receptor is a key area of investigation for the development of novel therapeutics for neurological disorders, pain, and cancer.

Quantitative Data: Binding Affinities of N-Substituted Piperidine Derivatives for the Sigma-1 Receptor

The following table summarizes the binding affinities (Ki) of a series of N-substituted phenoxyalkylpiperidine derivatives for the sigma-1 receptor. This data is crucial for understanding the structure-activity relationship (SAR) and optimizing lead compounds.

| Compound ID | N-Substituent | Piperidine Ring Substitution | Ki (nM) for σ1 Receptor |

| 1a | 2-(4-chlorophenoxy)ethyl | 4-methyl | 0.34 |

| (R)-2a | 2-(4-chlorophenoxy)ethyl | (R)-4-methyl | 1.18 |

| (S)-2a | 2-(4-chlorophenoxy)ethyl | (S)-4-methyl | 0.56 |

| 1b | 2-(4-methoxyphenoxy)ethyl | 4-methyl | 1.49 |

| (R)-2b | 2-(4-methoxyphenoxy)ethyl | (R)-4-methyl | 0.89 |

| (S)-2b | 2-(4-methoxyphenoxy)ethyl | (S)-4-methyl | 1.23 |

Experimental Protocols

Radioligand Binding Assay for Sigma-1 Receptor Affinity

A detailed understanding of the interaction between a compound and its molecular target is fundamental. Radioligand binding assays are a standard method for quantifying the affinity of a ligand for a receptor.

Objective: To determine the binding affinity (Ki) of test compounds for the sigma-1 receptor.

Materials:

-

[³H]-(+)-pentazocine (radioligand)

-

Guinea pig brain membrane homogenates (source of σ1 receptors)

-

Test compounds (N-substituted piperidine derivatives)

-

Haloperidol (reference compound)

-

Tris-HCl buffer (50 mM, pH 7.4)

-

Glass fiber filters

-

Scintillation vials and scintillation fluid

-

Liquid scintillation counter

Procedure:

-

Prepare serial dilutions of the test compounds and the reference compound.

-

In a final volume of 200 µL of Tris-HCl buffer, incubate the guinea pig brain membrane homogenates with a fixed concentration of [³H]-(+)-pentazocine and varying concentrations of the test compound or reference compound.

-

Incubate the mixture at 37°C for 150 minutes.

-

Terminate the incubation by rapid filtration through glass fiber filters under vacuum.

-

Wash the filters three times with ice-cold buffer to remove unbound radioligand.

-

Place the filters in scintillation vials with scintillation fluid.

-

Quantify the radioactivity retained on the filters using a liquid scintillation counter.

-

Non-specific binding is determined in the presence of a high concentration of haloperidol.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC50 values (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

-

Calculate the Ki values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

Signaling Pathway of Sigma-1 Receptor Modulation

Caption: Proposed signaling pathway of sigma-1 receptor modulation by piperidine derivatives.

Experimental Workflow for Radioligand Binding Assay

Caption: General workflow for a radioligand binding assay to determine receptor affinity.

Logical Relationship of Structure-Activity Relationship (SAR)

Caption: Logical flow of structure-activity relationship (SAR) for piperidine-based sigma-1 ligands.

Conclusion

While the direct mechanism of action for the parent this compound compound requires further investigation, the extensive research on its N-substituted piperidine analogs strongly points towards the sigma-1 receptor as a key molecular target. The data presented in this guide illustrates the high-affinity interactions of these compounds and provides a framework for the experimental validation of their activity. The versatility of the piperidine scaffold allows for fine-tuning of pharmacological properties, making it a promising starting point for the development of novel therapeutics targeting a range of central nervous system disorders and other conditions where sigma-1 receptor modulation is beneficial. Future research should focus on the synthesis and biological evaluation of a broader range of this compound derivatives to fully elucidate their therapeutic potential and mechanism of action.

In silico modeling of 5-(Aminomethyl)piperidin-2-one derivative binding

In Silico Modeling of Piperidine Derivative Binding: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The piperidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its favorable physicochemical properties and synthetic tractability. This technical guide provides an in-depth exploration of the in silico modeling of N-piperidinyl indole-based derivatives as ligands for the Nociceptin Opioid Receptor (NOP), a G-protein-coupled receptor implicated in pain, anxiety, and other neurological disorders. We present a comprehensive workflow, from ligand and protein preparation to molecular docking and interaction analysis, supplemented with detailed experimental protocols. Quantitative binding affinity data for a series of synthesized analogs are summarized to illustrate structure-activity relationships (SAR). This document serves as a practical guide for researchers employing computational methods to accelerate the discovery and optimization of novel piperidine-based therapeutics.

Introduction

The 5-(aminomethyl)piperidin-2-one scaffold and its analogs represent a class of compounds with significant therapeutic potential. The inherent structural features of the piperidine ring allow for diverse chemical modifications, enabling the fine-tuning of pharmacological properties. In silico modeling has become an indispensable tool in modern drug discovery, offering a rapid and cost-effective means to predict the binding modes and affinities of novel compounds, thereby guiding synthetic efforts and prioritizing candidates for biological evaluation.

This guide focuses on a series of 2-substituted N-piperidinyl indoles, which have been investigated as ligands for the NOP receptor. Understanding the molecular interactions that govern the binding of these derivatives to the NOP receptor is crucial for the rational design of next-generation ligands with improved potency and selectivity.

Quantitative Data Presentation: Structure-Activity Relationships

The following table summarizes the binding affinities (Ki) of a series of 2-substituted N-piperidinyl indole derivatives for the Nociceptin Opioid Receptor (NOP) and the Mu Opioid Receptor (MOP), as determined by radioligand binding assays. The data illustrates the impact of substitutions on the indole core on binding affinity and selectivity.

| Compound ID | R | NOP Ki (nM)[1] | MOP Ki (nM)[1] |

| 1 | H | 0.34 | 1.9 |

| 10 | CH2NH2 | 0.23 | 1.3 |

| 11 | CH2OH | 0.45 | 2.5 |

| 12 | CONH2 | 1.2 | 8.9 |

| 13 | CO2Me | 2.8 | 15.6 |

Data presented as the mean of at least three independent experiments.

Experimental Protocols

Molecular Docking of N-Piperidinyl Indole Derivatives

This protocol outlines the general steps for performing molecular docking studies to predict the binding mode of 2-substituted N-piperidinyl indole derivatives within the active site of the NOP receptor.

4.1.1 Protein Preparation

-

Obtain Receptor Structure: Download the crystal structure of the human NOP receptor from the Protein Data Bank (PDB). In the absence of a crystal structure, a homology model can be built using a suitable template.

-

Pre-processing: Remove all water molecules, co-crystallized ligands, and any non-essential ions from the PDB file.

-

Add Hydrogens: Add hydrogen atoms to the protein structure, assuming a physiological pH of 7.4.

-

Assign Charges: Assign partial charges to all atoms using a force field such as OPLS3e.

-

Minimize Energy: Perform a restrained energy minimization of the protein structure to relieve any steric clashes.

4.1.2 Ligand Preparation

-

2D to 3D Conversion: Draw the 2D structures of the N-piperidinyl indole derivatives and convert them to 3D structures.

-

Generate Tautomers and Ionization States: Generate possible tautomers and ionization states of the ligands at a physiological pH range (e.g., 7.4 ± 1.0).

-

Energy Minimization: Minimize the energy of each ligand structure using a suitable force field (e.g., OPLS3e).

4.1.3 Grid Generation

-

Define Binding Site: Define the binding site for docking by creating a grid box centered on the co-crystallized ligand or putative active site residues. The size of the grid box should be sufficient to accommodate the ligands.

4.1.4 Ligand Docking

-

Docking Algorithm: Use a validated docking program (e.g., Glide, AutoDock) to dock the prepared ligands into the receptor grid.

-

Scoring: Score the resulting docking poses using a scoring function to estimate the binding affinity. The poses with the best scores are then selected for further analysis.

4.1.5 Analysis of Results

-

Visual Inspection: Visually inspect the top-ranked docking poses to analyze the binding mode and key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and the receptor.

-

Interaction Fingerprints: Generate interaction fingerprints to systematically compare the binding modes of different ligands.

Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the binding affinity (Ki) of the test compounds for the NOP and MOP receptors.[1]

4.2.1 Materials

-

Cell membranes expressing the human NOP or MOP receptor.

-

Radioligand: --INVALID-LINK---pentazocine for sigma-1 receptor assays (as an example of a similar protocol).

-

Non-specific binding control: Unlabeled ligand (e.g., (+)-pentazocine).

-

Assay buffer.

-

Test compounds.

-

Scintillation vials and cocktail.

-

Liquid scintillation counter.

4.2.2 Procedure

-

Incubation: In a final volume of 0.5 mL, incubate the cell membranes with the radioligand and varying concentrations of the test compound.

-

Non-specific Binding: To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of the unlabeled ligand.

-

Equilibration: Allow the binding to reach equilibrium by incubating at a specific temperature for a defined period.

-

Termination: Terminate the assay by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

4.2.3 Data Analysis

-

Calculate Specific Binding: Subtract the non-specific binding from the total binding to obtain the specific binding.

-

IC50 Determination: Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Ki Calculation: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Visualizations

Signaling Pathway

Caption: Simplified NOP Receptor Signaling Pathway.

Experimental Workflow

Caption: General In Silico Modeling Workflow.

Conclusion

This technical guide has provided a comprehensive overview of the in silico modeling of N-piperidinyl indole derivatives as NOP receptor ligands. By integrating quantitative binding data with detailed computational and experimental protocols, we have illustrated a robust workflow for the rational design and evaluation of novel therapeutic agents based on the piperidine scaffold. The presented methodologies and visualizations serve as a valuable resource for researchers in the field of drug discovery, facilitating the application of computational techniques to accelerate the development of new medicines. The principles outlined herein are broadly applicable to the study of other piperidine-based compounds and their interactions with various biological targets.

References